Methyl (3Z)-3,7-dimethyl-3,6-octadienoate
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Overview
Description
Methyl (3Z)-3,7-dimethyl-3,6-octadienoate, also known as geranylacetone, is a natural organic compound found in various plants and fruits such as lemongrass, ginger, and grapefruit. It is a fragrance compound that is widely used in the perfume and flavoring industries due to its pleasant aroma and flavor. In recent years, geranylacetone has gained attention in the scientific community due to its potential therapeutic properties.
Mechanism Of Action
The mechanism of action of Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene varies depending on the specific therapeutic effect being studied. In cancer research, it has been found to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. In neuroprotection, it has been found to activate various cellular pathways that promote cell survival and reduce inflammation. In wound healing, it has been found to promote the activity of various growth factors and cytokines that are involved in cell proliferation and angiogenesis.
Biochemical And Physiological Effects
Geranylacetone has been found to have various biochemical and physiological effects. It has been shown to modulate the expression of various genes and proteins that are involved in cellular processes such as apoptosis, cell cycle regulation, and inflammation. It has also been found to affect various neurotransmitters and hormones that are involved in cognitive function and mood regulation.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene in lab experiments is its relatively low toxicity and high solubility in various solvents. It is also relatively easy to synthesize and purify. However, one limitation is its relatively low stability, especially in the presence of light and heat. It is also relatively expensive compared to other compounds that have similar therapeutic effects.
Future Directions
There are various future directions for research on Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene. One direction is to further elucidate its mechanism of action in various therapeutic contexts. Another direction is to optimize its synthesis and purification methods to improve its stability and reduce its cost. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.
Synthesis Methods
Geranylacetone can be synthesized through the condensation reaction between citral (3,7-dimethyl-2,6-octadienal) and acetic acid. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The resulting product can be purified through distillation or recrystallization.
Scientific Research Applications
Geranylacetone has been studied for its potential therapeutic effects in various fields such as cancer research, neuroprotection, and wound healing. In cancer research, Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. It has also been found to enhance the efficacy of chemotherapy drugs and reduce their side effects.
In neuroprotection, Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene has been found to protect neurons against oxidative stress and inflammation, which are implicated in various neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to improve cognitive function and memory in animal models.
In wound healing, Methyl (3Z)-3,7-dimethyl-3,6-octadienoatene has been found to promote the proliferation and migration of skin cells, as well as enhance collagen synthesis and angiogenesis (formation of new blood vessels). It has also been shown to reduce inflammation and scarring in animal models.
properties
CAS RN |
16750-88-2 |
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Product Name |
Methyl (3Z)-3,7-dimethyl-3,6-octadienoate |
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl (3Z)-3,7-dimethylocta-3,6-dienoate |
InChI |
InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6-7H,5,8H2,1-4H3/b10-7- |
InChI Key |
RSFREVOQDWDJHM-YFHOEESVSA-N |
Isomeric SMILES |
CC(=CC/C=C(/C)\CC(=O)OC)C |
SMILES |
CC(=CCC=C(C)CC(=O)OC)C |
Canonical SMILES |
CC(=CCC=C(C)CC(=O)OC)C |
synonyms |
(Z)-3,7-Dimethyl-3,6-octadienoic acid methyl ester |
Origin of Product |
United States |
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